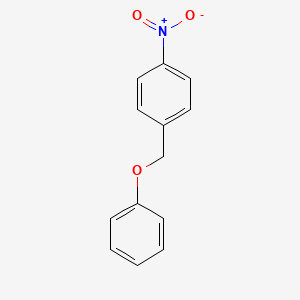

1-Nitro-4-(phenoxymethyl)benzene

Description

Multi-Step Synthesis Approaches from Benzene (B151609) Precursors

A logical and common route to synthesize 1-Nitro-4-(phenoxymethyl)benzene begins with benzene and proceeds through key intermediates. This multi-step pathway is designed to install the nitro and phenoxymethyl (B101242) substituents with the correct regiochemistry.

The synthesis typically starts with the Friedel-Crafts alkylation of benzene to produce toluene (B28343). The methyl group of toluene is an ortho-, para-director, which facilitates the subsequent nitration at the desired para-position. Nitration of toluene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrotoluene. youtube.com The para-isomer, p-nitrotoluene, is the required intermediate and can be separated from the ortho-isomer.

The next crucial step involves the functionalization of the methyl group of p-nitrotoluene. This is achieved through a radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form 4-nitrobenzyl bromide. This benzylic halide is highly reactive towards nucleophilic substitution.

The final step is the formation of the ether linkage via a Williamson ether synthesis. 4-nitrobenzyl bromide is treated with sodium phenoxide, which is prepared by reacting phenol (B47542) with a strong base like sodium hydroxide. The phenoxide ion acts as a nucleophile, displacing the bromide from the benzylic carbon to yield the final product, this compound. wikipedia.orgyoutube.com

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Benzene | CH₃Cl, AlCl₃ | Toluene | Friedel-Crafts Alkylation |

| 2 | Toluene | HNO₃, H₂SO₄ | p-Nitrotoluene | Electrophilic Aromatic Substitution (Nitration) |

| 3 | p-Nitrotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 4-Nitrobenzyl bromide | Radical Halogenation |

| 4 | 4-Nitrobenzyl bromide + Phenol | NaOH (or other strong base) | This compound | Williamson Ether Synthesis |

Ether Linkage Formation Strategies

The formation of the C-O-C ether bond is the cornerstone of synthesizing this compound and its analogues. Various strategies exist, with the Williamson ether synthesis being the most direct and widely used for this specific class of compounds.

The Williamson ether synthesis is a versatile and reliable method for preparing ethers, including this compound. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, an alkoxide or phenoxide ion acts as the nucleophile and attacks an alkyl halide or other substrate with a good leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com

For the synthesis of the title compound, sodium phenoxide is the nucleophile, and 4-nitrobenzyl halide is the electrophile. Key features of this reaction are:

Mechanism : The reaction involves a backside attack by the phenoxide nucleophile on the electrophilic carbon of the 4-nitrobenzyl halide, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.orglumenlearning.com

Substrate Scope : The reaction is most efficient with primary alkyl halides, like 4-nitrobenzyl bromide, as they are sterically accessible and less prone to competing elimination reactions. wikipedia.org Phenoxides are effective nucleophiles for this transformation.

Conditions : The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to solvate the cation of the phenoxide salt and enhance the nucleophilicity of the phenoxide anion.

A study on the synthesis of 1-Ethoxy-4-nitrobenzene, a related compound, from 4-nitrophenol (B140041) and ethyl iodide exemplifies the application of the Williamson ether synthesis. researchgate.net

The reaction between a phenol and a benzyl (B1604629) halide is the quintessential example of the Williamson ether synthesis. However, the broader category of coupling reactions offers alternative, though often more complex, routes. Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-O bond formation, particularly for diaryl ethers (Ar-O-Ar'). nih.gov

The Ullmann condensation, for example, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, such as high temperatures (often over 200°C) and polar solvents like nitrobenzene (B124822) or DMF. wikipedia.org Modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. arkat-usa.orgnih.gov While typically used for diaryl ethers, Ullmann-type chemistry can be adapted for the synthesis of benzyl aryl ethers, representing an alternative to the classic SN2 approach. The synthesis of diaryl ethers can be achieved with high efficiency using aryl iodides and bromides. arkat-usa.org

Table 2: Comparison of Ether Formation Strategies

| Method | General Reaction | Catalyst/Reagents | Typical Conditions | Applicability to Title Compound |

|---|---|---|---|---|

| Williamson Ether Synthesis | RO⁻ + R'X → ROR' + X⁻ | Base (e.g., NaOH, NaH) | Polar solvent, moderate temperature | Direct and highly effective |

| Ullmann Condensation | ArX + R'OH → ArOR' + HX | Copper (Cu) catalyst | High temperature, polar solvent | More common for diaryl ethers; an alternative for analogues |

Advanced Synthetic Protocols

Modern organic synthesis has introduced advanced methodologies that allow for the creation of diverse molecular architectures. For analogues of this compound, techniques like click chemistry and radical cross-coupling reactions offer powerful alternatives to traditional methods.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org These triazole rings are often used as bioisosteres for other functional groups, such as amide or ether linkages, in medicinal chemistry.

An analogue of this compound where the ether linkage is replaced by a 1,2,3-triazole can be synthesized using this methodology. The synthesis would involve the 1,3-dipolar cycloaddition between an organic azide (B81097) and a terminal alkyne. nih.gov For instance, the reaction of 4-nitrobenzyl azide with phenylacetylene, catalyzed by a copper(I) source, would yield 1-((4-nitrophenyl)methyl)-4-phenyl-1H-1,2,3-triazole. The required 4-nitrobenzyl azide can be readily prepared from 4-nitrobenzyl bromide by reaction with sodium azide. This three-component reaction can even be performed in one pot, where an alkyl halide, sodium azide, and an alkyne react to form the triazole, avoiding the isolation of the potentially hazardous organic azide. kuleuven.be

Table 3: Synthesis of a Triazole Analogue via Click Chemistry

| Azide Component | Alkyne Component | Catalyst | Product (Analogue) |

|---|---|---|---|

| 4-Nitrobenzyl azide | Phenylacetylene | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-((4-nitrophenyl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Azidobenzene (Phenyl azide) | 4-Ethynyl-1-nitrobenzene | Cu(I) source | 1-phenyl-4-(4-nitrophenyl)-1H-1,2,3-triazole |

Recent advances in catalysis have enabled cross-coupling reactions that proceed through radical intermediates. These methods offer new ways to form C-O bonds under mild conditions. Nickel-catalyzed cross-coupling reactions, for example, can engage highly reactive organic radicals. princeton.edunih.gov

A relevant methodology involves the nickel-catalyzed coupling of benzylic acetals with aryl iodides. nih.gov In this process, an α-oxy radical is generated from the acetal (B89532) using a mild reductant and a Lewis acid. This radical is then captured by a nickel catalyst, which facilitates the cross-coupling with the aryl iodide to form a C-O bond. princeton.edunih.gov This strategy could be employed to synthesize related structures where the substitution pattern is varied. For example, coupling the dimethyl acetal of 4-nitrobenzaldehyde (B150856) with an aryl iodide in the presence of a nickel catalyst would provide access to a range of diarylmethyl ether analogues. These mild, base-free conditions are tolerant of many functional groups, making this an attractive modern approach. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(phenoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSDFYLOSRTHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184550 | |

| Record name | Benzene, 1-nitro-4-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-12-2 | |

| Record name | p-Nitrobenzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3048-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROBENZYL PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitro-4-(phenoxymethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z9ZS24JA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Nitro 4 Phenoxymethyl Benzene and Analogues

Retrosynthetic Analysis in the Design of 1-Nitro-4-(phenoxymethyl)benzene Pathways

Retrosynthetic analysis is a powerful methodology in organic synthesis for devising synthetic routes to a target molecule. This approach involves deconstructing the target molecule into simpler, readily available starting materials through a series of logical disconnections of chemical bonds. Each disconnection corresponds to a known and reliable chemical reaction performed in the forward, or synthetic, direction. For a polysubstituted aromatic compound like this compound, retrosynthesis helps in navigating the complexities of substituent directing effects and reaction compatibility. pressbooks.pubyoutube.comyoutube.com The primary disconnections for this compound focus on the ether linkage and the nitro group attached to the aromatic ring.

The main retrosynthetic strategies for this compound are:

Disconnection of the benzylic ether C-O bond: This is based on the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

Disconnection of the aryl ether C-O bond: This relies on nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.org

Disconnection of the C-N bond: This corresponds to an electrophilic aromatic nitration reaction. libretexts.org

Strategy 1: Disconnection via Williamson Ether Synthesis

The most common and efficient strategy for forming the ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com This leads to two primary retrosynthetic pathways depending on which C-O bond of the ether is disconnected.

Pathway A: Disconnection leading to 4-Nitrophenoxide and a Benzyl (B1604629) Halide

This pathway involves the disconnection of the bond between the phenoxy oxygen and the benzylic carbon. The synthetic equivalents for this strategy are 4-nitrophenol (B140041) and a benzyl halide (e.g., benzyl chloride or benzyl bromide). In the forward synthesis, the phenolic proton of 4-nitrophenol is removed by a base to form the more nucleophilic 4-nitrophenoxide ion, which then displaces the halide from the benzyl halide. The electron-withdrawing nitro group increases the acidity of the phenol (B47542), facilitating the formation of the phenoxide.

| Target Molecule | Starting Material 1 | Starting Material 2 | Reagents | Reaction Type |

| This compound | 4-Nitrophenol | Benzyl chloride | Base (e.g., K2CO3, NaH) | Williamson Ether Synthesis (SN2) |

Pathway B: Disconnection leading to Phenoxide and a 4-Nitrobenzyl Halide

Alternatively, the same bond disconnection can lead to phenol and a 4-nitrobenzyl halide, such as 1-(chloromethyl)-4-nitrobenzene. nih.gov In the synthetic direction, phenol is deprotonated by a base to form the phenoxide ion, which acts as the nucleophile. This attacks the benzylic carbon of the 4-nitrobenzyl halide. The nitro group at the para position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

| Target Molecule | Starting Material 1 | Starting Material 2 | Reagents | Reaction Type |

| This compound | Phenol | 1-(Chloromethyl)-4-nitrobenzene | Base (e.g., K2CO3, NaOH) | Williamson Ether Synthesis (SN2) |

Strategy 2: Disconnection via Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the disconnection of the bond between the aromatic ring and the ether oxygen. This corresponds to a Nucleophilic Aromatic Substitution (SNAr) reaction in the forward synthesis. masterorganicchemistry.com For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.comwikipedia.orglibretexts.org

In this pathway, the synthetic equivalents are an aryl halide bearing a para-nitro group (e.g., 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene) and benzyl alcohol. The nitro group strongly activates the ring, facilitating the attack of the benzyl alkoxide (formed by deprotonating benzyl alcohol) at the carbon bearing the halogen. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Fluorine is often the best leaving group in SNAr reactions. masterorganicchemistry.com A synthesis for the similar compound 1-nitro-4-(2-phenoxy-ethoxy)-benzene has been reported using 1-chloro-4-nitrobenzene and an alcohol in the presence of a base. prepchem.com

| Target Molecule | Starting Material 1 | Starting Material 2 | Reagents | Reaction Type |

| This compound | 1-Fluoro-4-nitrobenzene | Benzyl alcohol | Base (e.g., NaH, K2CO3) | Nucleophilic Aromatic Substitution (SNAr) |

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 4 Phenoxymethyl Benzene

Transformations of the Nitro Group

The electron-withdrawing nitro group is a site of significant chemical reactivity, primarily involving reduction to the corresponding amino derivative. Theoretical studies also provide insight into potential rearrangement pathways.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in aromatic compounds to an amine is a fundamental transformation in organic synthesis. For 1-Nitro-4-(phenoxymethyl)benzene, this conversion yields 4-(phenoxymethyl)aniline (B1611154). A common and effective method for this reduction involves the use of a metal in an acidic medium, such as tin and concentrated hydrochloric acid. chemguide.co.uk

The reaction typically proceeds in two stages. In the first stage, the nitrobenzene (B124822) derivative is heated with tin and concentrated hydrochloric acid. Under these acidic conditions, the initially formed phenylamine is protonated to give the phenylammonium ion. chemguide.co.uk In the second stage, a base, such as sodium hydroxide, is added to deprotonate the phenylammonium ion and liberate the free amine. chemguide.co.uk

Table 1: General Conditions for the Reduction of Aromatic Nitro Compounds

| Reagents | Conditions | Intermediate Product | Final Product |

| Tin (Sn), concentrated Hydrochloric Acid (HCl) | Heat under reflux | Phenylammonium ion | Phenylamine (Aniline) |

| Sodium Hydroxide (NaOH) | Addition to reaction mixture | - | - |

Data compiled from general procedures for nitroarene reduction. chemguide.co.uk

Nitro-Nitrite Rearrangements in Aromatic Nitro Compounds: Theoretical Considerations

The nitro-nitrite rearrangement (NNR) is a significant process in the gas-phase decomposition of aromatic nitro compounds. researchgate.net Theoretical studies, using semiempirical, ab initio, and density functional theory (DFT) calculations, have shown that this rearrangement is more favorable for radical cations of aromatic nitro compounds compared to their neutral counterparts. researchgate.net For the nitrobenzene radical cation, the transition state for the NNR has been calculated, indicating a pathway for the isomerization of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO). researchgate.net

This rearrangement is generally not considered a competitive mechanism in the thermal decomposition of many neutral nitroalkanes. researchgate.net However, its importance is demonstrated in the gas-phase reactions of aromatic nitro compounds. researchgate.net The activation barrier for the NNR in the nitromethane (B149229) radical cation has been a subject of various theoretical studies, with calculated values providing insight into the reaction's feasibility. scite.ai

Reactivity of the Phenoxymethyl (B101242) Ether Linkage

The ether bond in this compound is another key site for chemical reactions, particularly cleavage under various conditions.

Cleavage Mechanisms of Benzyl (B1604629) and Phenoxymethyl Ethers

The cleavage of ethers is most commonly achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction mechanism depends on the structure of the ether. For aryl alkyl ethers like this compound, the cleavage will always produce a phenol (B47542) and an alkyl halide. This is because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org

The reaction initiates with the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This is followed by a nucleophilic substitution reaction. Given that the carbon atom of the benzyl group is primary, the cleavage is likely to proceed through an S\N2 mechanism. libretexts.org In this case, the halide ion (e.g., I⁻ or Br⁻) acts as the nucleophile, attacking the benzylic carbon and displacing the p-nitrophenoxide group, which upon protonation yields p-nitrophenol.

Table 2: Products of Acidic Cleavage of Aryl Alkyl Ethers

| Ether Type | Reagents | Products | Mechanism Note |

| Aryl Alkyl Ether | Strong Acid (e.g., HI, HBr) | Phenol + Alkyl Halide | S\N2 at the alkyl carbon; no reaction at the aromatic carbon. libretexts.org |

Ethers containing tertiary alkyl, benzyl, or allyl groups can also cleave via an S\N1 mechanism due to the stability of the corresponding carbocation intermediates. libretexts.orgmasterorganicchemistry.com

Photoinduced Transformations in Related Nitrobenzyl and Phenoxymethyl Derivatives

The presence of the nitrobenzyl-like moiety in this compound suggests a potential for photoinduced reactions. Ortho-nitrobenzyl ethers are known to be photolabile and are used in applications such as photolabile dendrimers that undergo site-specific degradation upon irradiation with ultraviolet light. nih.gov

A key step in the photochemistry of many ortho-nitrobenzyl compounds is an intramolecular hydrogen atom transfer. In this process, an excited state of the nitro group abstracts a hydrogen atom from the benzylic position. While this compound has the nitro group in the para position, related systems with ortho substituents demonstrate the principle of intramolecular interactions. For instance, in certain derivatives of N′-benzylidenebenzohydrazide, the molecular conformation is governed by intramolecular hydrogen bonds between an ortho substituent and an amide proton. rsc.org Similarly, the formation of intramolecular hydrogen bonds is a topic of discussion in molecules like o-nitrobenzoic acid. quora.com These examples highlight the potential for proximate functional groups to interact, a principle that can be extended to photoexcited states, potentially leading to specific reaction pathways.

Oxidative Cleavage Pathways

The ether linkage in this compound is susceptible to oxidative cleavage, a common reaction for benzyl ethers. This process involves the removal of the phenoxymethyl group, leading to the formation of 4-nitrophenol (B140041) and phenoxy-derived byproducts. The reaction is typically facilitated by strong oxidizing agents that can abstract a hydrogen atom from the benzylic carbon (the carbon atom of the CH₂ group adjacent to the benzene (B151609) ring and the ether oxygen).

The general mechanism proceeds through the formation of a benzylic radical, which is then further oxidized to a carbocation or a related intermediate. This electrophilic center is subsequently attacked by a nucleophile, often water present in the reaction mixture, leading to the cleavage of the carbon-oxygen bond of the ether.

Key Oxidizing Agents for Benzyl Ether Cleavage:

| Oxidizing Agent | Typical Conditions |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Neutral conditions, often in a solvent like dichloromethane/water. |

| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile, room temperature. |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions, often with heating. |

| Chromium Trioxide (CrO₃) | Acidic conditions (Jones oxidation). |

The presence of the electron-withdrawing nitro group on the benzene ring can influence the rate and efficiency of this cleavage by affecting the stability of the intermediates formed during the reaction.

Photo-deprotection and Release Mechanisms

The this compound structure incorporates an o-nitrobenzyl ether-like moiety, a well-known photolabile protecting group (PPG). wikipedia.org This functionality allows for the cleavage of the C-O ether bond upon irradiation with UV light, typically in the range of 200-320 nm, releasing the protected molecule. wikipedia.org This process is known as photo-deprotection or "uncaging."

The mechanism for the photocleavage of nitrobenzyl-based PPGs is generally described as a Norrish Type II reaction. wikipedia.org

Mechanism of Photo-deprotection:

Photoexcitation : An incident photon excites the nitro group, promoting it to a diradical excited state. wikipedia.org

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient intermediate known as an aci-nitro species. wikipedia.orgnih.gov

Rearrangement and Cyclization : The aci-nitro intermediate undergoes rearrangement. This is followed by the formation of a five-membered ring intermediate. wikipedia.orgpsu.edu

Cleavage : This cyclic intermediate is unstable and rapidly decomposes. This decomposition step cleaves the benzylic ether bond, releasing the protected functional group (in this case, phenol) and forming a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.orgnih.gov

The efficiency of this process, measured by the quantum yield, can be influenced by factors such as the solvent, pH, and the specific substitution pattern on the aromatic ring. wikipedia.orgpsu.edu Modifications, such as adding electron-donating groups to the nitro-bearing ring, can help shift the required irradiation wavelength to less damaging, longer wavelengths. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards substitution is governed by the electronic effects of its two substituents: the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating phenoxymethyl group (-OCH₂C₆H₅).

Electrophilic Aromatic Substitution Reactions on Nitro-Substituted Benzene Systems

Electrophilic Aromatic Substitution (EAS) involves an attack on the electron-rich benzene ring by an electrophile. The substituents on the ring dictate the rate and position of the incoming electrophile.

Nitro Group (-NO₂) : This group is a powerful deactivator of the benzene ring towards EAS due to its strong electron-withdrawing nature (both by induction and resonance). It makes the ring less nucleophilic and therefore less reactive to electrophiles. youtube.commsu.edu It directs incoming electrophiles to the meta position. youtube.comlibretexts.org

Phenoxymethyl Group (-OCH₂C₆H₅) : The ether oxygen has lone pairs that it can donate to the ring through resonance, making it an activating group. Activating groups increase the rate of EAS compared to unsubstituted benzene and direct incoming electrophiles to the ortho and para positions. libretexts.org

Substituent Effects on Electrophilic Aromatic Substitution:

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

| -NO₂ | Strongly Electron-Withdrawing | Strongly Deactivating | meta |

| -OCH₂R | Electron-Donating (Resonance) | Activating | ortho, para |

Nucleophilic Aromatic Substitution Reactions on Aromatic Nitro Ethers

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides and related compounds that possess strong electron-withdrawing groups. libretexts.org Unlike EAS, SₙAr is facilitated by electron-withdrawing substituents, which stabilize the negatively charged intermediate. youtube.comyoutube.com

The nitro group is a potent activator for SₙAr, particularly when positioned ortho or para to a suitable leaving group. libretexts.orgnih.gov In this compound, the phenoxymethyl group is para to the nitro group. The phenoxide ion (C₆H₅O⁻) can act as a leaving group, allowing a strong nucleophile (e.g., methoxide, hydroxide, or an amine) to attack the carbon atom to which the ether is attached (C-4).

The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Addition : A nucleophile attacks the carbon bearing the phenoxymethyl group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination of Leaving Group : The aromaticity of the ring is restored as the leaving group (phenoxide) is expelled, resulting in the substituted product.

The ability of the nitro group to stabilize the anionic Meisenheimer complex is the primary reason it strongly activates the ring for this type of substitution. libretexts.orgyoutube.com

Derivatization and Functionalization Reactions

Formation of Schiff Bases from Nitroaniline Precursors and Analogues

This compound can serve as a precursor for the synthesis of more complex molecules, such as Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or a ketone. mediresonline.orgisca.in

To form a Schiff base from this compound, a two-step synthetic sequence is required:

Reduction of the Nitro Group : The nitro group must first be reduced to a primary amine (-NH₂). This is a standard transformation in organic synthesis, commonly achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium, Platinum, or Nickel). This reaction converts this compound into its corresponding aniline (B41778) derivative, 4-(phenoxymethyl)aniline.

Condensation to Form a Schiff Base : The resulting 4-(phenoxymethyl)aniline is then reacted with an aldehyde or a ketone, often with acid catalysis and removal of water, to form the imine functional group. isca.inresearchgate.net The reaction involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to yield the final Schiff base. mediresonline.org

This pathway allows the core structure of this compound to be incorporated into a wide variety of Schiff base ligands, which are important in coordination chemistry and materials science. researchgate.netorientjchem.org

C-Alkylation Reactions in Related Multi-Site Catalysis Systems

The C-alkylation of nitroalkanes and other nitro-substituted compounds is a significant challenge in organic synthesis. nih.gov Research in this area has led to the development of sophisticated catalytic systems, including those that can be described as multi-site, to control the reaction's selectivity and efficiency. These systems often involve the cooperative action of different catalytic species or distinct sites on a single catalyst to activate both the nitro compound and the alkylating agent.

One prominent example involves the use of copper(I) catalysts for the C-benzylation of nitroalkanes. nih.govorganic-chemistry.org This process is believed to proceed through a thermal redox mechanism. nih.govorganic-chemistry.org In these systems, a simple Cu(I) catalyst, often generated in situ, effectively catalyzes the C-alkylation of nitroalkanes with benzyl bromides. nih.govorganic-chemistry.org The reaction mechanism is thought to involve a single electron transfer (SET) process, where the copper catalyst facilitates the formation of a benzylic radical and a nitronate anion. These reactive intermediates then couple to form the C-C bond, yielding the desired alkylated nitroalkane. organic-chemistry.org The use of a base, such as sodium tert-butoxide, is crucial for the deprotonation of the nitroalkane to form the nitronate anion. organic-chemistry.org

The reaction conditions for these copper-catalyzed C-alkylation reactions are typically mild, often conducted at around 60°C in nonpolar solvents like hexanes. organic-chemistry.org This methodology has proven to be versatile, tolerating a range of functional groups on both the benzyl bromide and the nitroalkane. organic-chemistry.org

Another innovative approach to the C-alkylation of nitroalkanes involves the use of enzymatic photoredox catalysis. nih.govresearchgate.net This strategy employs an engineered flavin-dependent 'ene'-reductase (ERED) to achieve highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides. nih.govresearchgate.net The mechanism in this multi-site system is initiated by the excitation of an enzyme-templated charge-transfer complex formed between the substrates and the flavin cofactor. nih.govresearchgate.net This photoexcitation leads to the generation of a radical species, which then participates in the C-C bond formation. nih.gov

The table below summarizes the key aspects of these related C-alkylation reactions, providing a potential model for the reactivity of this compound.

| Catalyst System | Reactants | Key Mechanistic Feature | Product Type | Ref |

| In situ generated Cu(I) | Nitroalkane, Benzyl bromide | Thermal redox catalysis via Single Electron Transfer (SET) | C-benzylated nitroalkane | nih.govorganic-chemistry.org |

| Engineered 'ene'-reductase (ERED) | Nitroalkane, Alkyl halide | Enzymatic photoredox catalysis | Chiral tertiary nitroalkane | nih.govresearchgate.net |

These examples of multi-site catalysis for C-alkylation highlight the necessity of activating both the nucleophilic nitro-compound and the electrophilic alkylating agent. In the case of this compound, a potential C-alkylation at the benzylic position of the phenoxymethyl group would likely require a catalytic system capable of activating a C-H bond adjacent to the ether oxygen, a challenging transformation. Alternatively, reactions could be envisioned at the aromatic ring, though this would represent an aromatic substitution rather than a direct alkylation of the phenoxymethyl moiety. The insights from related nitro-compound chemistry suggest that a successful multi-site catalytic system for the C-alkylation of this compound would need to be carefully designed to achieve the desired regioselectivity and reactivity.

Spectroscopic and Advanced Structural Elucidation of 1 Nitro 4 Phenoxymethyl Benzene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.

For 1-Nitro-4-(phenoxymethyl)benzene, the key functional groups expected to exhibit characteristic IR absorption bands are the nitro group (-NO₂), the aromatic rings (benzene), the ether linkage (C-O-C), and the methylene (B1212753) bridge (-CH₂-).

The nitro group is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) is observed between 1300-1370 cm⁻¹. The presence of these two intense bands is a strong indicator of the nitro functionality.

The aromatic C-H stretching vibrations of the benzene (B151609) rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, are expected in the 675-900 cm⁻¹ range.

The ether linkage (Ar-O-CH₂) is characterized by its C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1200-1275 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, often around 1020-1075 cm⁻¹.

The methylene (-CH₂-) group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and scissoring (bending) vibrations around 1450-1470 cm⁻¹.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| -CH₂- Asymmetric Stretch | ~2925 | Medium |

| -CH₂- Symmetric Stretch | ~2850 | Medium |

| Asymmetric -NO₂ Stretch | 1500 - 1570 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| -CH₂- Scissoring | 1450 - 1470 | Medium |

| Symmetric -NO₂ Stretch | 1300 - 1370 | Strong |

| Asymmetric Ar-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric Ar-O-C Stretch | 1020 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Strong to Medium |

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the aromatic rings and the nitro group are expected to be prominent in the FT-Raman spectrum. The symmetric stretching of the nitro group, often weak in the IR spectrum, can show a strong band in the Raman spectrum. The aromatic ring breathing modes are also typically strong Raman scatterers. Due to the lack of available experimental data, a detailed analysis and data table for the FT-Raman spectrum of this specific compound cannot be provided at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment.

In this compound, we can expect to see distinct signals for the protons on the two aromatic rings and the methylene protons.

p-Nitrophenyl Protons: The protons on the nitro-substituted benzene ring will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. They will appear as two distinct doublets in the downfield region of the spectrum. The protons ortho to the nitro group are expected to be the most deshielded, likely appearing around δ 8.2 ppm, while the protons meta to the nitro group (and ortho to the ether linkage) would appear slightly upfield, around δ 7.0-7.2 ppm.

Phenoxy Protons: The protons on the phenoxy ring will be less deshielded than those on the nitrophenyl ring. Their chemical shifts will be influenced by the electron-donating character of the ether oxygen. These protons would likely appear as a multiplet in the range of δ 6.9-7.4 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. Due to the deshielding effect of the adjacent oxygen atom and the nitrophenyl ring, this singlet is expected to be in the region of δ 5.1-5.3 ppm.

Expected ¹H-NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Protons ortho to -NO₂ | ~8.2 | Doublet | ~9.0 |

| Protons meta to -NO₂ | ~7.0 - 7.2 | Doublet | ~9.0 |

| Phenoxy Protons | ~6.9 - 7.4 | Multiplet | - |

| Methylene Protons (-CH₂-) | ~5.1 - 5.3 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For this compound, the following signals are anticipated:

p-Nitrophenyl Carbons: The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. The other aromatic carbons will also show distinct signals, with those ortho and para to the nitro group being more deshielded.

Phenoxy Carbons: The carbon atoms of the phenoxy ring will have chemical shifts typical for an alkoxy-substituted benzene ring.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge will appear at a chemical shift influenced by the adjacent oxygen atom, likely in the range of δ 65-75 ppm.

Due to the absence of specific experimental data, a precise assignment of all carbon signals is speculative.

Expected ¹³C-NMR Data Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-NO₂ (ipso) | ~147 |

| Aromatic Carbons (Nitrophenyl) | ~115 - 145 |

| Aromatic Carbons (Phenoxy) | ~114 - 160 |

| Methylene Carbon (-CH₂-) | ~65 - 75 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy (for fluorinated analogues)

¹⁹F NMR spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR.

While no specific data for fluorinated analogues of this compound are available, one could hypothetically consider a derivative such as 1-Nitro-4-(p-fluorophenoxymethyl)benzene. In such a compound, the fluorine atom on the phenoxy ring would give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine would be influenced by the electronic effects of the rest of the molecule. Furthermore, coupling between the fluorine nucleus and nearby protons (³J_HF and ⁴J_HF) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information. The introduction of a fluorine atom would also subtly alter the chemical shifts of the nearby carbon atoms in the ¹³C-NMR spectrum (¹J_CF, ²J_CF, etc.). The study of such fluorinated analogues using ¹⁹F NMR would be a powerful method for probing the electronic structure and intermolecular interactions of this class of compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural features of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a widely used technique that involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule, revealing information about its structure.

The EI mass spectrum of this compound, also known as Benzyl (B1604629) p-nitrophenyl ether, is available through the NIST WebBook. nist.gov The spectrum is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 229, confirming the molecular weight of the compound. nist.gov

The fragmentation pattern observed in the EI spectrum is consistent with the structure of this compound. Key fragmentation pathways include:

Loss of the benzyl group: A prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common and stable fragment in molecules containing a benzyl moiety. The formation of this ion results from the cleavage of the ether linkage.

Formation of the p-nitrophenoxy radical: The cleavage of the C-O bond can also lead to the formation of the p-nitrophenoxy radical, with the charge residing on the benzyl fragment.

Loss of the nitro group: Fragmentation involving the nitro group can also occur, leading to characteristic peaks. For instance, the loss of NO₂ (46 Da) from the molecular ion would result in a fragment at m/z 183.

Table 1: Characteristic Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 229 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from NIST WebBook. nist.gov

MALDI-TOF Mass Spectrometry (for larger derivatives)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily employed for the analysis of large, non-volatile biomolecules and synthetic polymers. For a relatively small molecule like this compound, MALDI-TOF is not the conventional method of choice for routine analysis.

However, if this compound were to be incorporated as a subunit into a larger macromolecular structure, such as a polymer or a dendrimer, MALDI-TOF would become a highly relevant and powerful analytical tool. In such cases, MALDI-TOF would be utilized to:

Characterize the repeating units and end-groups of the polymer chain.

Analyze the successful incorporation of the this compound moiety into the larger structure.

No specific MALDI-TOF data for derivatives of this compound were found in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaromatic system. For comparison, nitrobenzene (B124822) in various solvents exhibits absorption bands in the UV region. nih.gov A study on nitrobenzaldehydes shows that para-substituted nitrobenzenes typically display strong absorptions. rsc.orguni-muenchen.de For instance, p-nitroanisole, which has a similar p-substituted ether structure, shows a strong absorption maximum around 317 nm in ethanol. nist.gov

Based on these related compounds, the UV-Vis spectrum of this compound is predicted to exhibit the following features:

A strong absorption band in the region of 250-320 nm, corresponding to the π → π* transition of the conjugated nitrobenzene system. The ether linkage at the para position is likely to cause a red shift (bathochromic shift) compared to unsubstituted nitrobenzene.

A weaker absorption band at longer wavelengths, possibly in the 300-350 nm region, attributable to the n → π* transition of the nitro group. This transition is often less intense than the π → π* transition.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Notes |

| π → π | 250 - 320 | Strong absorption, characteristic of the nitroaromatic chromophore. |

| n → π | 300 - 350 | Weaker absorption, originating from the non-bonding electrons of the nitro group. |

Fluorescence Spectroscopy (for fluorescent derivatives)

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. It is a highly sensitive technique for studying the excited state properties of fluorescent molecules.

Nitroaromatic compounds, including this compound, are generally known to be non-fluorescent or very weakly fluorescent. The electron-withdrawing nature of the nitro group typically promotes efficient non-radiative decay pathways, such as intersystem crossing to the triplet state and internal conversion, which quench the fluorescence.

While specific fluorescence data for this compound is not available, the literature on nitroaromatic compounds supports this general observation. However, it is conceivable that certain derivatives of this compound could be designed to exhibit fluorescence. This could be achieved by:

Introducing a strongly fluorescent moiety into the molecule, where the nitro-containing part acts as a quencher, potentially allowing for the development of a fluorescent sensor.

Modifying the electronic structure to inhibit the non-radiative decay pathways, although this is a significant synthetic challenge.

In the absence of experimental data, it is presumed that this compound itself is not a fluorescent compound under standard conditions.

X-ray Crystallography for Solid-State Structure Determination

The analysis of benzyl p-nitrophenyl ether (CSD Refcode: BZNOET), a structural isomer of the title compound, reveals key aspects of its solid-state conformation. The molecule consists of a p-nitrophenyl group linked to a benzyl group through an ether oxygen atom. The determination of its crystal structure allows for a detailed examination of the molecular geometry and the non-covalent interactions that dictate the crystal packing.

| Compound Name | Formula | System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Benzyl p-nitrophenyl ether | C₁₃H₁₁NO₃ | Monoclinic | P2₁/c | 12.34 | 5.86 | 16.08 | 90 | 98.7 | 90 |

Table 1: Crystallographic Data for Benzyl p-nitrophenyl ether.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. The different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

Studies on compounds structurally related to this compound, such as 1-nitro-4-(4-nitrophenoxy)benzene, have revealed the existence of polymorphism. This compound has been shown to crystallize in at least two different monoclinic forms. nih.gov One polymorph crystallizes in the space group C2/c, where the molecule possesses twofold rotational symmetry. nih.gov A second, more recently discovered polymorph, crystallizes in the space group P2₁/c. nih.gov

In the P2₁/c polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, the two aromatic rings are inclined to one another at an angle of 56.14 (7)°. nih.gov The nitro groups are slightly twisted out of the plane of the benzene rings to which they are attached, with dihedral angles of 3.86 (17)° and 9.65 (15)°. nih.gov In the C2/c polymorph, the dihedral angle between the phenyl rings is reported to be 66.75 (6)°, and the nitro group is inclined to its attached benzene ring by 12.97 (13)°. nih.gov The existence of these different crystalline forms highlights the conformational flexibility of the ether linkage and the influence of intermolecular forces on the final crystal packing arrangement. These findings suggest that this compound may also exhibit polymorphic behavior, a possibility that warrants further experimental investigation.

| Compound | Polymorph | Space Group | Dihedral Angle between Rings (°) |

| 1-Nitro-4-(4-nitrophenoxy)benzene | 1 | C2/c | 66.75 (6) |

| 1-Nitro-4-(4-nitrophenoxy)benzene | 2 | P2₁/c | 56.14 (7) |

Table 2: Polymorphism in a Related Nitro-Phenoxybenzene System. nih.gov

The crystal packing of nitro-aromatic compounds is governed by a variety of weak intermolecular interactions. The introduction of a nitro group into a benzene ring significantly influences the types and strengths of these interactions. nist.gov In the case of this compound and its analogs, several key interactions are expected to play a crucial role in stabilizing the crystal lattice.

C-H···O Hydrogen Bonds: The presence of the nitro group, with its electronegative oxygen atoms, provides strong hydrogen bond acceptors. Consequently, C-H···O hydrogen bonds are a common and important feature in the crystal structures of nitro-aromatic compounds. nist.gov In the P2₁/c polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, molecules are linked by C-H···O hydrogen bonds, creating a three-dimensional network. nih.gov Similar interactions are anticipated to be a defining feature in the crystal structure of this compound, involving the hydrogen atoms of the benzene rings and the methylene bridge, and the oxygen atoms of the nitro group.

π-π Stacking Interactions: Aromatic rings can interact through π-π stacking, where the electron-rich π-systems of adjacent rings are aligned. The presence of the electron-withdrawing nitro group polarizes the aromatic ring, which can enhance these stacking interactions. nist.gov The relative orientation of the stacked rings can vary, leading to different packing motifs.

| Interaction Type | Donor | Acceptor | Typical Role in Nitro-Aromatic Crystals |

| C-H···O Hydrogen Bond | Aromatic/Aliphatic C-H | Oxygen of Nitro Group | Formation of extended networks (1D, 2D, or 3D) nih.govnist.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Formation of columnar or herringbone motifs nist.gov |

| C-H···π Interaction | Aromatic/Aliphatic C-H | π-system of Aromatic Ring | Directional packing influence chembk.com |

| Van der Waals Forces | All atoms | All atoms | General crystal cohesion |

Table 3: Key Intermolecular Interactions in Nitro-Aromatic Systems.

Computational and Theoretical Investigations of 1 Nitro 4 Phenoxymethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 1-Nitro-4-(phenoxymethyl)benzene, these calculations reveal intricate details about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the most stable conformation.

The optimized geometry reveals key structural parameters. The nitro group (-NO2) and the phenoxymethyl (B101242) group (-OCH2-Ph) adopt specific orientations relative to the central benzene (B151609) ring to minimize steric hindrance and maximize electronic stability. The planarity of the nitro group with respect to the benzene ring is a critical parameter, influencing the electronic communication between the electron-withdrawing nitro group and the rest of the molecule.

Selected optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are presented in the table below. These parameters are crucial for a precise understanding of the molecule's three-dimensional structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N1 | 1.48 Å |

| Bond Length | N1-O1 | 1.23 Å |

| Bond Length | C4-O3 | 1.37 Å |

| Bond Length | O3-C7 | 1.44 Å |

| Bond Angle | C2-C1-N1 | 118.5° |

| Bond Angle | O1-N1-O2 | 124.0° |

| Bond Angle | C4-O3-C7 | 117.8° |

| Dihedral Angle | C2-C1-N1-O1 | 179.5° |

| Dihedral Angle | C3-C4-O3-C7 | 115.2° |

Note: The data presented are representative values from DFT calculations.

To understand the behavior of this compound upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic absorption spectra, which includes the excitation energies, oscillator strengths, and the nature of the electronic transitions.

The calculated UV-Visible spectrum typically shows strong absorption bands in the ultraviolet region. These absorptions correspond to electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. For instance, a prominent absorption band can be attributed to a π → π* transition within the aromatic system, often involving the nitro group. The table below summarizes the key calculated parameters for the lowest-lying singlet excited states.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.85 | 0.002 | HOMO -> LUMO+1 |

| S2 | 4.12 | 0.450 | HOMO -> LUMO |

| S3 | 4.55 | 0.110 | HOMO-1 -> LUMO |

Note: The data presented are representative values from TD-DFT calculations.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For this compound, the HOMO is typically localized over the phenoxy moiety and the benzene ring, while the LUMO is predominantly centered on the nitrobenzene (B124822) part of the molecule. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system.

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Energy Gap | 4.45 |

Note: The data presented are representative values from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

In the MEP map of this compound, the region around the oxygen atoms of the nitro group is typically shown in red, indicating a high electron density and the most negative potential. This region is susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene rings are often depicted in blue, representing a positive potential and a site for potential nucleophilic interaction. The MEP map provides a clear visual representation of the electron-withdrawing nature of the nitro group and the electron-donating character of the phenoxy group.

Intermolecular Interactions and Noncovalent Bonding Analyses

The study of noncovalent interactions is crucial for understanding the molecule's behavior in the solid state and in solution. For this compound, various types of noncovalent interactions can be identified, including hydrogen bonds, π-π stacking, and C-H···π interactions.

Hydrogen Bonding Networks

The structure of this compound, featuring a phenoxy ether linkage and a nitro group, dictates its potential to participate in hydrogen bonding. While the molecule itself lacks a strong hydrogen bond donor (like a hydroxyl or amine group), the oxygen atoms of the ether linkage and the nitro group can act as hydrogen bond acceptors.

Theoretical studies on phenol (B47542) derivatives and other ethers provide a basis for understanding the hydrogen bonding capability of the phenoxymethyl group. The ether oxygen possesses lone pairs of electrons that can accept a hydrogen bond from a suitable donor, such as a water molecule or a protic solvent. Computational models, like those employing Density Functional Theory (DFT), can predict the geometry and energy of these interactions. For instance, studies on similar ether-containing aromatic compounds show that the C-O-C bond angle and the accessibility of the oxygen lone pairs are crucial in determining the strength of the hydrogen bond.

The nitro group, with its two oxygen atoms, is also a potent hydrogen bond acceptor. The electronic density on these oxygen atoms, enhanced by the electron-withdrawing nature of the nitro group, makes them favorable sites for interaction with hydrogen bond donors. Computational studies on nitrophenols have shown that the nitro group's oxygen atoms are significantly involved in forming hydrogen-bonded networks in aqueous solutions. researchgate.net

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in various chemical and biological systems, influencing molecular recognition and self-assembly. This compound possesses two aromatic rings, making it a candidate for both intramolecular and intermolecular pi-stacking.

Computational studies, often employing methods like DFT with dispersion corrections (DFT-D) or high-level ab initio calculations, are essential for quantifying the strength and preferred geometry of pi-stacking. The interaction between the electron-deficient nitro-substituted ring and the relatively electron-rich phenoxy ring can lead to favorable pi-pi interactions. The presence of the electron-withdrawing nitro group on one ring and the electron-donating character of the ether oxygen on the other can induce a quadrupole moment, leading to strong, offset-stacked arrangements.

Studies on stacked dimers of nitrobenzene with other aromatic systems have shown that the interaction energies can be significant, often in the range of several kcal/mol. The regiochemistry of the substituents plays a critical role in determining the optimal stacked geometry. For this compound, intermolecular pi-stacking would likely involve an offset arrangement to minimize steric hindrance and maximize favorable electrostatic and dispersion interactions.

Table 1: Representative Pi-Stacking Interaction Energies from Computational Studies on Nitroaromatic Systems

| Interacting System | Computational Method | Interaction Energy (kcal/mol) |

| Nitrobenzene - Benzene | CCSD(T) | -2.7 |

| 1,3-Dinitrobenzene - Benzene | CCSD(T) | -3.5 |

| Nitrobenzene - Tryptophan | B97-D/TZV(2d,2p) | -10.2 |

| Nitrobenzene - Tyrosine | B97-D/TZV(2d,2p) | -8.5 |

Note: These values are for model systems and serve to illustrate the typical magnitudes of pi-stacking interactions involving nitroarenes. The actual interaction energies for this compound would depend on the specific geometry and environment.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates. The nitrobenzene moiety in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr).

Transition State Analysis

For a nucleophile attacking the nitro-substituted ring of this compound, theoretical calculations would predict the structure of the transition state. This would likely involve the nucleophile approaching the carbon atom bearing a substituent (or a hydrogen atom), leading to a change in hybridization of that carbon from sp2 to sp3. The geometry of the transition state, including bond lengths and angles, can be precisely calculated. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the developing negative charge in the transition state and the subsequent Meisenheimer complex.

Aromaticity Changes during Nucleophilic Addition

A key aspect of the SNAr mechanism is the temporary loss of aromaticity in the benzene ring upon nucleophilic attack. Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

During the nucleophilic addition to the nitro-substituted ring of this compound, the aromatic character of the ring is significantly reduced in the Meisenheimer intermediate. This dearomatization is energetically unfavorable, contributing to the activation barrier of the reaction. Computational studies can track the changes in aromaticity along the reaction coordinate, from the aromatic reactant, through the non-aromatic intermediate, to the aromatic product. These studies have shown that the degree of aromaticity loss is a key factor in the kinetics of SNAr reactions.

Solvation Effects and Preferential Solvation Studies

The behavior of a molecule in solution is profoundly influenced by its interactions with solvent molecules. Computational models can simulate these solvation effects, either by using implicit continuum models or by explicitly including solvent molecules in the calculation.

For this compound, the polar nitro group and the less polar phenoxymethyl group would lead to differential solvation. In a mixed solvent system, this can result in preferential solvation, where the local solvent composition around the solute differs from that of the bulk solvent. The nitro group would be preferentially solvated by polar solvents, while the phenoxy and methylene (B1212753) groups would favor less polar environments.

Computational studies on similar molecules, like nitrophenols, have demonstrated the importance of explicit solvent molecules in accurately describing the electronic structure and photochemical behavior. researchgate.net For this compound, molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) calculations could be employed to study the structure of the solvation shells and to identify preferential interactions. These studies would be crucial for understanding its solubility, reactivity, and partitioning behavior in different solvent mixtures.

Advanced Research Applications and Methodological Contributions

Applications as Chemical Intermediates in Complex Syntheses

A primary application of 1-Nitro-4-(phenoxymethyl)benzene in synthetic organic chemistry is its role as a precursor to 4-(phenoxymethyl)aniline (B1611154). The nitro group is a versatile functional group that can be readily reduced to a primary amine under various reaction conditions. This transformation is a cornerstone of aromatic chemistry, as it converts an electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, thereby opening up a wide array of subsequent synthetic possibilities. operachem.comcore.ac.ukptfarm.pl

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like platinum or palladium, or chemical reduction with metals such as iron, zinc, or tin in an acidic medium. core.ac.uknsf.gov The resulting amine, 4-(phenoxymethyl)aniline, is a significantly more reactive species and serves as a key building block for more complex molecules, including pharmaceuticals, dyes, and polymers. The amino group can undergo diazotization, acylation, alkylation, and other transformations, making it a pivotal intermediate for introducing the phenoxymethylbenzene moiety into larger molecular architectures.

Table 1: Synthetic Utility of this compound as a Chemical Intermediate

| Starting Material | Reaction | Product | Significance of Product |

|---|---|---|---|

| This compound | Reduction (e.g., H₂, Pd/C or Fe/HCl) | 4-(Phenoxymethyl)aniline | Versatile intermediate for synthesis of dyes, pharmaceuticals, and polymers. |

Roles in Materials Science Research

The structural features of this compound lend themselves to several applications in the field of materials science, particularly in the development of functional organic materials and photoresponsive systems.

Incorporation into Functional Polymers and Organic Materials

While specific examples of the direct polymerization of this compound are not prominent in the literature, the incorporation of nitroaromatic units is a known strategy for synthesizing functional polymers. For instance, nitro-substituted monomers have been used in polycondensation reactions to create materials with specific electronic or physical properties. researchgate.netresearchgate.net The presence of the nitro group can influence polymer solubility, thermal stability, and electronic characteristics. Following polymerization, the nitro groups within the polymer backbone can be chemically modified, such as by reduction to amines, to further tune the material's properties or to provide sites for cross-linking or grafting.

Design of Fluorescent Conjugated Systems

In the context of fluorescent materials, the nitrobenzyl moiety often acts as a fluorescence quencher. researchgate.netrsc.org This property is exploited in the design of "caged" fluorescent compounds. In this approach, a fluorescent molecule is rendered non-fluorescent by its covalent attachment to a photolabile group, such as a nitrobenzyl ether. researchgate.netthermofisher.com The nitro group quenches the fluorescence through a photo-induced electron transfer process. researchgate.net

Irradiation with light of a specific wavelength cleaves the nitrobenzyl ether bond, releasing the free fluorophore and restoring its emission. rsc.orgnih.gov This allows for the precise spatial and temporal control of fluorescence activation. A derivative of this compound could theoretically be used to cage a fluorescent dye, which would then be released upon photolysis. This strategy is highly valuable for high-resolution live-cell imaging and for studying dynamic biological processes. researchgate.netwikipedia.org

Photocleavable Linkers and Molecular Tags in Quantum Optics

The nitrobenzyl ether framework is renowned for its use in photolabile or photocleavable linkers. rsc.org This application, however, overwhelmingly utilizes the ortho-nitro isomer, 1-Nitro-2-(phenoxymethyl)benzene, due to its specific photochemical rearrangement mechanism. Upon UV irradiation, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a sequence of intramolecular reactions that leads to the cleavage of the benzylic ether bond.

This precise photocleavage has been harnessed to create molecular tags for applications in quantum optics. thermofisher.com In these experiments, complex organic molecules are functionalized with a photocleavable tag. The tagged molecules are then passed through a standing wave of light, which acts as an optical grating. In the high-intensity regions of the light field, the tag is cleaved, altering the properties of the molecule and creating a spatially periodic pattern in the molecular beam. This technique is crucial for future matter-wave experiments with complex molecules. thermofisher.com

Catalysis and Reaction Efficiency Studies

Derivatives of this compound have potential applications in catalysis, particularly in biphasic reaction systems.

Phase Transfer Catalysis Utilizing Derivatives

Phase-transfer catalysts (PTCs) are agents that facilitate the migration of a reactant from one phase into another where the reaction occurs. operachem.comtaylorandfrancis.com Quaternary ammonium salts are among the most common and effective types of PTCs. princeton.eduulisboa.pt

A derivative of this compound could be readily converted into a potential phase-transfer catalyst. The synthetic route would involve two key steps:

Reduction: The nitro group of this compound is reduced to a primary amine, yielding 4-(phenoxymethyl)aniline.

Quaternization: The resulting amine is exhaustively alkylated (for example, with an alkyl halide like methyl iodide) to form a quaternary ammonium salt. impactjournals.us

The resulting molecule, a tetraalkylammonium salt bearing a long phenoxymethyl (B101242) "tail," would possess the amphiphilic character typical of a PTC. The positively charged nitrogen head would be hydrophilic, while the aromatic and ether components would provide lipophilicity. Such a catalyst could be effective in accelerating reactions between water-soluble nucleophiles and organic-soluble substrates by transporting the nucleophile into the organic phase. nsf.gov

Table 2: Proposed Synthesis of a Phase-Transfer Catalyst Derivative

| Step | Reactant | Reagents | Product | Proposed Function |

|---|---|---|---|---|

| 1 | This compound | Reduction (e.g., SnCl₂, HCl) | 4-(Phenoxymethyl)aniline | Amine Intermediate |

| 2 | 4-(Phenoxymethyl)aniline | Exhaustive Alkylation (e.g., excess CH₃I) | N,N,N-Trimethyl-4-(phenoxymethyl)anilinium iodide | Phase-Transfer Catalyst |

Chemoselective Reduction of Nitro Compounds as Catalytic Processes

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitroarenes. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in achieving high selectivity and yield. While extensive research has been conducted on the reduction of nitrobenzene (B124822), studies specifically detailing the catalytic reduction of this compound are less common. However, general principles of chemoselective nitro reduction using various catalytic systems can be applied and extrapolated to this specific substrate.

Commonly used catalysts for nitro group reduction include precious metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on various materials like activated carbon (C), alumina (Al2O3), and barium sulfate (BaSO4). Non-precious metal catalysts based on nickel (Ni), particularly Raney nickel, copper (Cu), iron (Fe), and cobalt (Co) are also effective and offer a more cost-effective alternative. commonorganicchemistry.comvub.ac.be

The general reaction for the catalytic hydrogenation of this compound to 4-(phenoxymethyl)aniline can be represented as follows:

C13H11NO3 + 3H2 → C13H13NO + 2H2O

The selectivity of this reaction is paramount to avoid the hydrogenolysis of the benzylic ether bond, which would lead to the formation of undesired byproducts.

Detailed Research Findings

Catalytic Systems and Their Performance:

Several catalytic systems have demonstrated high efficacy in the selective reduction of nitro groups in the presence of other reducible functionalities. These systems are expected to perform well for the reduction of this compound.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile and highly active catalyst for nitro group reduction. commonorganicchemistry.com It typically requires mild reaction conditions, such as low hydrogen pressure and ambient temperature, which are favorable for preserving the ether linkage in this compound. The choice of solvent can also influence selectivity, with protic solvents like ethanol and methanol often being employed.

Platinum-based Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C), are also highly effective for nitroarene hydrogenation. They are known for their high activity, though sometimes they can be less selective than palladium catalysts and may promote side reactions if not carefully controlled.

Raney Nickel: Raney nickel is a cost-effective and widely used catalyst for the reduction of nitro compounds. patsnap.com It is highly active but often requires higher temperatures and pressures compared to precious metal catalysts, which could potentially impact the stability of the phenoxymethyl group.

Iron-based Catalysts: Iron-based catalysts, often used in the form of iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), represent a classical and economical method for nitro group reduction. researchgate.net Recent advancements have led to the development of more sophisticated iron-based nanocatalysts that exhibit high selectivity under milder conditions. chemrxiv.org

Influence of Reaction Parameters: